Bromo-dragonfly hydrochloride is a synthetic compound belonging to the phenethylamine family, specifically a difuran analog of the hallucinogen 4-bromo-2,5-dimethoxyphenethylamine. It was first synthesized in 1998 by David E. Nichols and is known for its potent hallucinogenic properties, acting primarily as a full agonist at the 5-HT2A serotonin receptor with a binding affinity of . This compound's structure features a unique arrangement that resembles a dragonfly, which is reflected in its name.
B-DFly is a highly dangerous substance with significant safety concerns:
BDFLY-HCl exhibits a high affinity for serotonin receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, with dissociation constants (Ki) in the low nanomolar range (). This characteristic allows researchers to investigate the role of these receptors in various biological processes, including:
Studying how serotonin signaling is modulated through specific receptor types can provide insights into various neurological functions, including mood regulation, cognition, and learning. ()
BDFLY-HCl's potent hallucinogenic properties might aid in understanding the mechanisms underlying the subjective experiences and potential therapeutic applications of certain psychedelic drugs. However, its high potency and associated risks necessitate strict research controls and ethical considerations. ()
BDFLY-HCl, due to its high affinity for serotonin receptors, can serve as a valuable tool in:
Researchers can utilize BDFLY-HCl in competition binding assays to discover new molecules that interact with specific serotonin receptor subtypes. These potential ligands could be further developed into therapeutic drugs for various neurological disorders. ()
By comparing the binding affinities of candidate drugs with those of BDFLY-HCl across different receptor types, scientists can assess the specificity of these drugs and minimize potential off-target effects. ()
It is crucial to emphasize that research involving BDFLY-HCl requires strict adherence to ethical guidelines and regulations due to its:
These reactions highlight the complexity involved in synthesizing Bromo-dragonfly hydrochloride, emphasizing its unique structural characteristics.
Bromo-dragonfly hydrochloride exhibits significant biological activity as a potent hallucinogen. It primarily acts on serotonin receptors, particularly the 5-HT2A receptor, which is responsible for its psychoactive effects. In addition to its agonistic activity at serotonin receptors, Bromo-dragonfly also acts as an inhibitor of monoamine oxidase A, further enhancing its psychoactive potential and contributing to its toxicity . The compound has been associated with severe adverse effects such as vasoconstriction, leading to necrosis and other complications .
The synthesis methods for Bromo-dragonfly hydrochloride have been well-documented since its discovery:
Research indicates that Bromo-dragonfly hydrochloride interacts significantly with various neurotransmitter systems:
Bromo-dragonfly hydrochloride shares structural and functional similarities with several other compounds within the phenethylamine family. Here are some comparable substances:
Compound Name | Structural Characteristics | Potency (relative) | Unique Features |
---|---|---|---|
4-Bromo-2,5-dimethoxyphenethylamine | Standard phenethylamine structure | Less potent than Bromo-dragonfly | Commonly known as 2C-B; less hallucinogenic |
2C-B-FLY | Similar difuran structure | Approximately 20x less potent | Mislabeled in incidents leading to overdoses |
DOI | Related phenethylamine | Comparable potency | Known for longer-lasting effects than LSD |
Mescaline | Naturally occurring phenethylamine | Significantly less potent | Derived from peyote cactus; traditional use |
Bromo-dragonfly hydrochloride stands out due to its high potency and unique pharmacological profile, particularly its strong affinity for serotonin receptors compared to other similar compounds.